Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate

Description

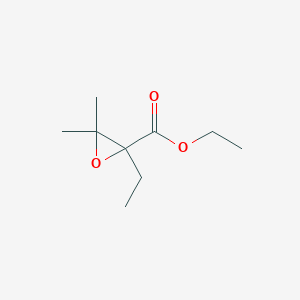

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an epoxide derivative featuring a carboxylate ester group and alkyl substituents at the 2- and 3-positions of the oxirane ring.

Properties

CAS No. |

5463-81-0 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-5-9(7(10)11-6-2)8(3,4)12-9/h5-6H2,1-4H3 |

InChI Key |

RRJRTUBEPSUERK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3-dimethyl-2-oxiranecarboxylate with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxirane ring into diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Diols.

Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the nature of the reactants and conditions used .

Comparison with Similar Compounds

Structural and Reactivity Analysis

- This contrasts with analogs like ethyl 3-isopropyl-3-methyloxirane-2-carboxylate, where bulky 3-substituents dominate reactivity . 3,3-Dimethyl groups enhance ring strain compared to phenyl or cyclopropyl substituents, increasing electrophilicity at the oxirane oxygen .

Electronic Properties :

- Alkyl substituents (e.g., ethyl, methyl) donate electron density via induction, stabilizing the oxirane ring slightly. Aryl groups (e.g., benzodioxolyl) withdraw electron density, increasing reactivity toward nucleophiles .

Biological Activity

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate, a derivative of oxirane, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an oxirane ring, which contributes to its reactivity and biological interactions. The presence of the ethyl ester group enhances its solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles such as proteins and nucleic acids. This interaction can lead to modifications in cellular pathways and processes.

- Nucleophilic Attack : The oxirane ring can be opened by nucleophiles (e.g., thiols, amines), resulting in the formation of diols or other functional groups that can further participate in biochemical reactions.

- Enzyme Interactions : The compound has been studied for its potential to serve as a substrate in enzyme-catalyzed reactions, which are crucial for metabolic pathways.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has suggested that derivatives of oxiranes may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have linked oxirane derivatives with reduced inflammatory responses in cellular models.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Active against certain bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent.

- Cancer Cell Proliferation : In vitro experiments demonstrated that the compound could reduce the viability of human breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the ester and oxirane positions have been shown to improve potency against specific targets:

- Synthesis of Analogues : Various analogues have been synthesized with altered side chains to assess their impact on biological activity.

Q & A

Q. What are optimized synthetic routes for Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate, and how do reaction conditions influence yield?

Methodology: Synthesis typically involves epoxidation of α,β-unsaturated esters or nucleophilic substitution on pre-formed oxiranes. Key factors include solvent choice (e.g., dichloromethane or toluene), temperature control (room temperature to 60°C), and catalyst selection (e.g., peroxides for epoxidation). Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheres to prevent side reactions like ring-opening . Automated flow reactors can enhance reproducibility in continuous processes .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodology:

- NMR : H NMR identifies protons on the oxirane ring (δ 3.0–4.0 ppm) and ester group (δ 1.2–1.4 ppm for CHCHO). C NMR confirms quaternary carbons at the oxirane ring junctions.

- IR : Stretching vibrations for the ester carbonyl (∼1740 cm) and epoxide C-O (∼1250 cm) are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 215.15 for CHO) and fragmentation patterns .

Q. What are the key challenges in crystallizing this compound, and how can X-ray diffraction address them?

Methodology: Crystallization difficulties arise from the compound’s low melting point and sensitivity to moisture. Slow evaporation in non-polar solvents (hexane/ethyl acetate) at 4°C promotes crystal growth. SHELXL software refines crystallographic data, resolving disorder in the ethyl and methyl substituents. Hydrogen bonding and van der Waals interactions are analyzed via Mercury software to validate packing motifs.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethyl and 3,3-dimethyl groups influence the compound’s reactivity in ring-opening reactions?

Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. The 3,3-dimethyl groups increase steric hindrance, directing nucleophilic attack to the less-substituted oxirane carbon. Comparative studies with analogs (e.g., Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate ) reveal substituent-dependent regioselectivity. Experimental validation uses kinetic assays with nucleophiles (e.g., amines, thiols) under controlled pH .

Q. What computational strategies predict the compound’s thermodynamic stability and potential as a chiral building block?

Methodology: Thermochemical stability is assessed via DFT-based Gibbs free energy calculations. Exact exchange functionals (e.g., B3LYP) improve accuracy for bond dissociation energies . Chirality is evaluated using polarizable continuum models (PCM) to simulate solvent effects on enantiomeric excess. Synchrotron-based circular dichroism (CD) spectroscopy experimentally corroborates computational predictions .

Q. How can contradictory data on the compound’s oxidative stability be resolved in different solvent systems?

Methodology: Contradictions arise from solvent polarity effects on oxidation pathways. Controlled studies in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents track diol formation via HPLC-UV. Electron paramagnetic resonance (EPR) identifies radical intermediates, while Arrhenius plots quantify activation energies. Cross-referencing with analogs (e.g., Ethyl 3-(4-chlorophenyl)-2-methyloxirane-2-carboxylate ) isolates substituent-specific trends .

Q. What role does this compound play in modulating enzyme activity, and how is this assessed experimentally?

Methodology: Epoxide hydrolase inhibition assays measure IC values using fluorogenic substrates (e.g., 4-nitrophenyl glycidyl ether). Molecular docking (AutoDock Vina) predicts binding affinities to catalytic triads. Site-directed mutagenesis validates key residues (e.g., Asp-His-Asp motifs) involved in enantioselective hydrolysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.